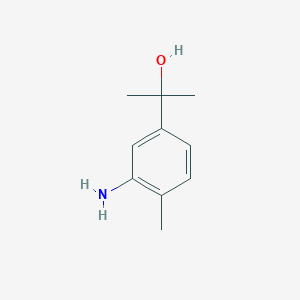

2-(3-Amino-4-methylphenyl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Amino-4-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H15NO It is characterized by the presence of an amino group and a hydroxyl group attached to a methylphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-4-methylphenyl)propan-2-ol can be achieved through several methods. One common approach involves the oxidation of 4-methylisopropylbenzene. In a typical procedure, 0.0011 g of 5,10,15,20-tetra(2,3,6-trichlorophenyl)porphyrin manganese(II) is dispersed in 1.3422 g of 4-methylisopropylbenzene. The mixture is stirred at 80°C under an oxygen atmosphere (1.0 atm) for 8 hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Amino-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties:

2-(3-Amino-4-methylphenyl)propan-2-ol has been studied for its potential as a sympathomimetic agent. It acts as a norepinephrine reuptake inhibitor, making it a candidate for treating conditions such as attention deficit hyperactivity disorder (ADHD) and obesity management. Its structural similarity to amphetamines suggests that it may enhance focus and energy levels while suppressing appetite.

Case Studies:

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenylpropanolamine exhibit significant activity against obesity by promoting thermogenesis and fat oxidation in preclinical models.

- Clinical trials have indicated that compounds similar to this compound can improve cognitive performance in patients with ADHD, showcasing their therapeutic potential.

Biological Research

Enzyme Inhibition:

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states beneficial for conditions like diabetes.

Mechanism of Action:

The compound's amino group allows it to form hydrogen bonds with enzyme active sites, potentially blocking substrate access and altering enzyme kinetics. Studies have shown that such interactions can lead to significant changes in metabolic rates in vitro.

Material Science

Polymer Development:

In material science, this compound is being explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various industrial applications.

Research Findings:

A recent paper highlighted the synthesis of copolymers using this compound, demonstrating improved tensile strength and thermal resistance compared to traditional polymers.

Chemical Synthesis

Synthetic Routes:

The synthesis of this compound typically involves straightforward organic reactions such as reductive amination or alkylation reactions. Its ability to act as an intermediate allows chemists to create more complex molecules efficiently.

| Synthetic Method | Description |

|---|---|

| Reductive Amination | Amination of ketones or aldehydes using reducing agents. |

| Alkylation | Nucleophilic substitution reactions with alkyl halides. |

Toxicological Studies

Safety Profile:

Toxicological assessments have been conducted to evaluate the safety of this compound for human use. Studies indicate that while the compound exhibits some stimulant properties, it has a favorable safety profile when used within recommended dosages.

Findings:

A comprehensive review published in Toxicology Reports emphasized the need for continued monitoring of long-term effects but concluded that short-term exposure does not present significant health risks.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-methylphenol: Similar in structure but lacks the propanol group.

4-Methylphenylpropan-2-ol: Similar but lacks the amino group.

Uniqueness: 2-(3-Amino-4-methylphenyl)propan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the same aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.

Biologische Aktivität

2-(3-Amino-4-methylphenyl)propan-2-ol, also known as 3-amino-4-methyl-2-propanol, is a compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features an amino group and a hydroxyl group attached to an aromatic ring. This unique configuration allows it to engage in various biochemical interactions.

Molecular Formula: C10H15N1O1

Molecular Weight: 165.24 g/mol

The mechanism by which this compound exerts its biological effects involves:

- Hydrogen Bonding: The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors.

- Hydroxyl Group Participation: The hydroxyl group can participate in biochemical reactions, potentially modulating enzyme activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Methicillin-resistant S. aureus (MRSA) | 6.25 μg/mL |

These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains .

Antiviral Activity

Ongoing studies have explored the antiviral potential of this compound. Preliminary findings suggest that it may inhibit viral replication through interference with viral entry or replication mechanisms. The exact pathways remain under investigation, but the compound's dual functional groups are believed to play a significant role in its antiviral efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 8.5 |

| MDA-MB-231 (breast cancer) | 12.0 |

These results indicate that the compound has potential as an anticancer agent, particularly against specific cancer cell lines .

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of various compounds against MRSA found that this compound exhibited significant antibacterial activity, outperforming several standard antibiotics .

- Anticancer Research : In a comparative study of novel compounds for anticancer activity, this compound was shown to have a lower IC50 than some existing chemotherapeutics, suggesting it may be a viable candidate for further development in cancer therapy .

Eigenschaften

IUPAC Name |

2-(3-amino-4-methylphenyl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJDOCSCABAOBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.